molecular formula C12H18N2O B13075606 4-[(Pentan-2-yl)amino]benzamide

4-[(Pentan-2-yl)amino]benzamide

Cat. No.: B13075606
M. Wt: 206.28 g/mol
InChI Key: OCEPBGLCPRYIGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Pentan-2-yl)amino]benzamide is a chemical compound with the molecular formula C12H18N2O and a molecular weight of 206.28 g/mol . It is a benzamide derivative, which means it contains a benzene ring attached to an amide group. This compound is used primarily in research and has various applications in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Pentan-2-yl)amino]benzamide can be achieved through the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines

Chemical Reactions Analysis

Types of Reactions

4-[(Pentan-2-yl)amino]benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines or alcohols.

Mechanism of Action

The mechanism of action of 4-[(Pentan-2-yl)amino]benzamide involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, benzamide derivatives are known to interact with enzymes and receptors, influencing various biological processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Pentan-2-yl)amino]benzamide include:

Uniqueness

This compound is unique due to its specific structure, which includes a pentan-2-yl group attached to the amine. This structural feature may confer unique properties and reactivity compared to other benzamide derivatives.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-(pentan-2-ylamino)benzamide

InChI

InChI=1S/C12H18N2O/c1-3-4-9(2)14-11-7-5-10(6-8-11)12(13)15/h5-9,14H,3-4H2,1-2H3,(H2,13,15)

InChI Key

OCEPBGLCPRYIGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)NC1=CC=C(C=C1)C(=O)N

Origin of Product

United States

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